2-Amino-4-ethoxy-2-methylpentan-1-ol
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Overview
Description
2-Amino-4-ethoxy-2-methylpentan-1-ol is an organic compound with the molecular formula C8H19NO2. It is a derivative of amino alcohols, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features both an amino group and an alcohol group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-ethoxy-2-methylpentan-1-ol can be achieved through several methods. One common approach involves the alkylation of 2-amino-4-methylpentan-1-ol with ethyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-Amino-4-methylpentan-1-ol
Reagent: Ethyl bromide
Catalyst: Sodium hydroxide (NaOH)
Solvent: Ethanol
Reaction Conditions: Reflux for several hours
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-ethoxy-2-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-Amino-4-ethoxy-2-methylpentan-1-one
Reduction: 2-Amino-4-ethoxy-2-methylpentan-1-amine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-ethoxy-2-methylpentan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Amino-4-ethoxy-2-methylpentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpentan-1-ol: Lacks the ethoxy group, making it less hydrophobic.
2-Amino-4-ethoxybutan-1-ol: Shorter carbon chain, affecting its physical properties and reactivity.
2-Amino-4-ethoxy-2-methylhexan-1-ol: Longer carbon chain, increasing its hydrophobicity and potential interactions.
Uniqueness
2-Amino-4-ethoxy-2-methylpentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both an amino and an ethoxy group allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H19NO2 |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-amino-4-ethoxy-2-methylpentan-1-ol |
InChI |
InChI=1S/C8H19NO2/c1-4-11-7(2)5-8(3,9)6-10/h7,10H,4-6,9H2,1-3H3 |
InChI Key |
LDRSYEJADBFWNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CC(C)(CO)N |
Origin of Product |
United States |
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